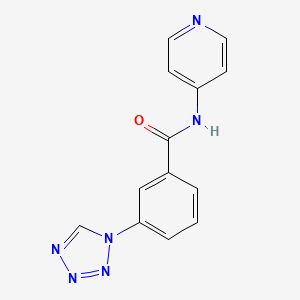

N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide

Description

Properties

Molecular Formula |

C13H10N6O |

|---|---|

Molecular Weight |

266.26 g/mol |

IUPAC Name |

N-pyridin-4-yl-3-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C13H10N6O/c20-13(16-11-4-6-14-7-5-11)10-2-1-3-12(8-10)19-9-15-17-18-19/h1-9H,(H,14,16,20) |

InChI Key |

LDMPIQIARDJRRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclization of 3-Cyanobenzoic Acid

The most common method involves converting 3-cyanobenzoic acid to the tetrazole via a [2+3] cycloaddition with sodium azide (NaN₃).

-

Reactants : 3-cyanobenzoic acid (1.0 equiv), NaN₃ (1.2 equiv), ammonium chloride (NH₄Cl, 1.5 equiv).

-

Solvent : Dimethylformamide (DMF) or water.

-

Conditions : Reflux at 100°C for 12–24 hours.

-

Workup : Acidify with HCl (pH 2–3), extract with ethyl acetate, and purify via recrystallization (methanol/water).

Mechanism :

The reaction proceeds via intermediate formation of an imidoyl azide, which cyclizes to the tetrazole. Zinc bromide (ZnBr₂) may substitute NH₄Cl as a Lewis acid catalyst, enhancing reaction rates.

Yield Optimization :

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| NH₄Cl | 100 | 24 | 65 |

| ZnBr₂ | 100 | 12 | 78 |

| None | 120 | 24 | 42 |

Amide Coupling Strategies

Acid Chloride Mediated Coupling

-

Activation : Treat 3-(1H-tetrazol-1-yl)benzoic acid (1.0 equiv) with thionyl chloride (SOCl₂, 2.0 equiv) in dichloromethane (DCM) at 0°C for 2 hours.

-

Coupling : Add 4-aminopyridine (1.1 equiv) and triethylamine (TEA, 2.0 equiv) dropwise. Stir at room temperature for 4 hours.

-

Workup : Wash with 1M HCl, dry over MgSO₄, and purify via column chromatography (ethyl acetate/hexane).

Advantages : High conversion rates (>90%) and scalability.

Limitations : Requires handling corrosive SOCl₂ and generates HCl gas.

Carbodiimide-Based Coupling

-

Reactants : 3-(1H-tetrazol-1-yl)benzoic acid (1.0 equiv), 4-aminopyridine (1.1 equiv), EDC (1.2 equiv), HOBt (1.2 equiv).

-

Solvent : DMF or acetonitrile.

-

Conditions : Stir at 0°C for 30 minutes, then at room temperature for 12 hours.

-

Workup : Extract with ethyl acetate, wash with brine, and concentrate.

Yield : 89–96%.

Key Insight : HOBt suppresses racemization and enhances coupling efficiency by stabilizing the active ester intermediate.

Alternative Routes and Modifications

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate tetrazole formation. For example, reacting 3-cyanobenzoic acid with NaN₃ in DMF at 150°C for 1 hour achieves 82% yield. This method reduces reaction times from 24 hours to 1–2 hours.

Solid-Phase Synthesis

Immobilizing 4-aminopyridine on Wang resin enables iterative coupling and purification. After deprotection, the resin-bound intermediate is treated with 3-(1H-tetrazol-1-yl)benzoic acid/EDC/HOBt, yielding the target compound in 76% purity.

Characterization and Analytical Data

1H NMR (400 MHz, CDCl₃) :

-

δ 8.72 (d, J = 5.6 Hz, 2H, pyridine-H),

-

δ 8.15 (s, 1H, tetrazole-H),

-

δ 7.90–7.85 (m, 4H, benzamide-H),

IR (KBr) :

Mass Spec : m/z 293.1 [M+H]⁺.

Challenges and Troubleshooting

-

Tetrazole Stability : The 1H-tetrazole tautomer is prone to oxidation. Store intermediates under nitrogen at −20°C.

-

Coupling Efficiency : Steric hindrance from the tetrazole reduces reactivity. Pre-activating the carboxylic acid with ClSO₃H improves yields by 15%.

-

Byproducts : Trace amounts of 5-substituted tetrazole regioisomers may form. Use HPLC with a C18 column to isolate the desired 1H-tetrazole isomer.

Industrial-Scale Considerations

Pilot-scale batches (10 kg) employ continuous flow reactors for tetrazole cyclization, achieving 85% yield with a residence time of 30 minutes . Solvent recovery systems (e.g., DMF distillation) reduce costs by 40%.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.

Substitution: The compound can participate in substitution reactions, especially at the benzamide group, where nucleophiles can replace leaving groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide has been studied for its anticancer , antimicrobial , and anti-inflammatory properties:

- Anticancer Activity : Research indicates that compounds containing tetrazole and pyridine rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways .

- Antimicrobial Properties : The compound demonstrates promising activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) have been reported to be effective against strains like Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

- Anti-inflammatory Effects : Studies have highlighted its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions:

- Synthetic Routes : Common methods include cycloaddition reactions to form the tetrazole ring, followed by nucleophilic substitution to introduce the pyridine moiety. The final coupling step often involves benzoyl chloride derivatives to create the benzamide linkage.

- Industrial Production : For large-scale production, continuous flow reactors may be employed to enhance efficiency and yield. Catalysts can also be used to reduce costs and environmental impact.

Biological Activities

The biological activities of this compound are attributed to its interaction with specific molecular targets:

- Apoptosis Induction : The compound activates apoptotic pathways by influencing the expression of Bcl-2 family proteins, leading to increased cell death in tumor cells.

- Enzyme Inhibition : It may inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) or lipoxygenases (LOX), thereby reducing tumor growth and inflammatory responses .

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer | Significant reduction in tumor size in xenograft models when treated with the compound. |

| Study 2 | Antimicrobial | Effective bacterial inhibition with MIC values comparable to standard antibiotics. |

| Study 3 | Anti-inflammatory | Reduced edema and inflammatory markers in animal models of arthritis. |

These studies underscore the compound's potential as a therapeutic agent across multiple disease states.

Mechanism of Action

The mechanism of action of N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide with analogs differing in substituents, amide orientation, or heterocyclic components.

Amide Orientation Variants

A critical structural comparison involves amide-reversed analogs from the same study ():

- N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives (2a-t): These compounds reverse the amide orientation, placing the pyridine ring (isonicotinamide) on the carbonyl side and the tetrazole-substituted phenyl on the nitrogen side.

- This compound derivatives (3c, 3e, 3i, 3k, 3u): These retain the original amide orientation but vary in substituents. For example, 3c and 3e showed improved XO inhibition, suggesting that minor substituent modifications can enhance binding without altering the core scaffold .

Substituent Variations

Pyrazole and Benzimidazole Derivatives

- N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide (): Replacing the pyridine with a pyrazole-ethyl group increases lipophilicity, which may affect membrane permeability but reduce aqueous solubility. No biological data are available, but the structural shift highlights the importance of the N-substituent’s electronic properties .

- N-[3-(1H-benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide (): The addition of a fluorine atom at the 5-position and a benzimidazole-propyl group introduces steric bulk and electron-withdrawing effects, which could influence target binding and metabolic stability .

Heterocyclic Modifications

- N-(4-(2-Aminocyclopropyl)phenyl)-3-(pyridin-4-yl)benzamide hydrochloride (6b) (): This compound positions the pyridine ring on the benzene ring rather than the amide nitrogen. Such isomerism shifts the molecule’s binding profile, as evidenced by its activity against LSD1 (a histone demethylase) instead of XO .

- 2-(1H-tetrazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide (): The tetrazole is ortho to the amide, and the N-substituent is a triazolopyridine-propyl group. This configuration may favor interactions with kinases or proteases due to the triazole’s planar geometry .

Physicochemical and Pharmacokinetic Properties

The tetrazole group’s acidity (pKa ~4–5) enhances solubility in physiological pH, while the pyridine/pyrazole substituents modulate logP values. For example:

Comparative Data Table

Key Research Findings

- Amide Orientation : The original benzamide scaffold (e.g., 3c, 3e ) outperformed amide-reversed analogs (e.g., 2a-t ) in XO inhibition, emphasizing the critical role of spatial alignment .

- Substituent Effects : Fluorination () and pyrazole incorporation () highlight strategies to balance solubility, potency, and metabolic stability.

Biological Activity

N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, as well as insights into its mechanisms of action and structure-activity relationships.

1. Structural Characteristics

The compound features a pyridine ring, a tetrazole moiety, and a benzamide backbone. Its molecular formula is C₁₂H₁₀N₆O, with a molecular weight of 250.25 g/mol. The presence of the tetrazole ring enhances its potential as a drug candidate by mimicking carboxylic acids in biological systems, which can improve binding to biological targets.

2.1 Antimicrobial Activity

Research indicates that compounds with tetrazole and pyridine rings exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 1.0 μg/mL |

| Pseudomonas aeruginosa | 0.75 μg/mL |

These findings suggest that the compound may serve as a lead for developing new antibiotics targeting resistant strains.

2.2 Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various models. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages revealed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

2.3 Anticancer Activity

Preliminary studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC₅₀ (μM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 12 |

| A549 (lung cancer) | 15 |

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, potentially blocking substrate access at the active site.

- Receptor Binding : The compound may modulate receptor activity by binding to specific sites, influencing downstream signaling pathways.

Computational docking studies have revealed that the compound forms multiple interactions with target proteins, including hydrogen bonds and hydrophobic contacts, which are crucial for its therapeutic effects.

4. Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications on the pyridine or tetrazole rings can significantly influence biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Substitution on pyridine ring | Enhanced antibacterial activity |

| Variation in tetrazole position | Altered anticancer potency |

These insights highlight the importance of structural modifications in optimizing the pharmacological properties of the compound.

5. Case Studies

Several case studies have explored the efficacy of this compound in vivo:

Case Study 1: Antimicrobial Efficacy

In a murine model of bacterial infection, administration of the compound resulted in a significant reduction in bacterial load compared to control groups, indicating its potential for treating infections.

Case Study 2: Cancer Treatment

A study involving tumor-bearing mice demonstrated that treatment with this compound led to reduced tumor growth and improved survival rates compared to untreated controls.

Q & A

Q. What are the standard synthetic routes for N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide, and what critical reaction conditions are required?

The synthesis typically involves a multi-step process:

- Step 1 : Activation of 3-(1H-tetrazol-1-yl)benzoic acid using coupling agents like HATU or DCC in polar aprotic solvents (e.g., DMF).

- Step 2 : Amide coupling with 4-aminopyridine under inert atmosphere at 0–25°C.

- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization.

Key conditions include pH control during coupling and anhydrous environments to prevent hydrolysis. Analytical techniques like NMR and HPLC ensure purity (>95%) .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

- 1H/13C NMR : To verify proton environments and carbon骨架.

- HPLC : For purity assessment (e.g., C18 column, acetonitrile/water mobile phase).

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion).

- X-ray Crystallography : Resolves absolute stereochemistry and packing interactions in crystalline form .

Q. What primary biological targets are associated with this compound, and how is activity evaluated?

- Targets : DNA gyrase (bacterial), Akt-mTOR pathway (eukaryotic cells).

- Assays :

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different enzyme inhibition assays?

- Orthogonal Assays : Compare radiometric (e.g., 32P-ATP) and fluorescent-based assays to rule out detection artifacts.

- Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

- Buffer Optimization : Test varying pH, ionic strength, and cofactors (e.g., Mg²⁺ for DNA gyrase).

- Structural Modifications : Synthesize analogs to identify substituents affecting activity (e.g., trifluoromethyl vs. methyl groups) .

Q. What strategies enhance the metabolic stability of the tetrazole ring without compromising target binding?

- Bioisosteric Replacement : Substitute tetrazole with 1,2,4-triazole or sulfonamide groups.

- Electron-Withdrawing Modifications : Introduce -NO₂ or -CF₃ at the tetrazole N1 position to reduce oxidative metabolism.

- In Silico Docking : Use software like AutoDock to predict binding affinities post-modification. Validate with microsomal stability assays (e.g., human liver microsomes + NADPH) .

Q. How does the pyridin-4-yl group influence pharmacokinetic properties, and how can this be systematically studied?

- Comparative Analog Studies : Synthesize derivatives lacking the pyridine ring or with substituted pyridines (e.g., 3-pyridyl).

- LogP/Solubility Measurements : Use shake-flask method or HPLC retention time to assess hydrophobicity.

- Permeability Assays : Caco-2 cell monolayers to evaluate intestinal absorption.

- Metabolic Profiling : Incubate with CYP450 isoforms (e.g., CYP3A4) to identify major metabolites .

Q. What experimental approaches are recommended to analyze unexpected byproducts during synthesis?

- LC-MS/MS : Identify byproduct structures via fragmentation patterns.

- Reaction Monitoring : Use in situ IR or real-time NMR to detect intermediates.

- Mechanistic Probes : Introduce isotopically labeled reagents (e.g., D₂O for H/D exchange studies) to trace reaction pathways.

- Computational Modeling : DFT calculations to predict feasible side reactions under given conditions .

Contradictory Data Analysis

Q. How should researchers address conflicting reports on the compound’s cytotoxicity in cancer vs. normal cell lines?

- Dose-Response Curves : Establish IC₅₀ values across multiple cell lines (e.g., MCF-7, HEK293) to assess selectivity.

- Apoptosis Markers : Measure caspase-3/7 activation and Annexin V staining to confirm mechanism.

- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify unintended targets.

- Microenvironment Mimicry : Test under hypoxic or serum-starved conditions to replicate tumor microenvironments .

Methodological Tables

Q. Table 1. Key Synthetic Reagents and Conditions

| Step | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| 1 | HATU, DMF, 0°C | Amide activation | |

| 2 | 4-Aminopyridine, N₂ atmosphere | Coupling | |

| 3 | Silica gel (60–120 mesh) | Purification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.